5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
This compound is a bis-oxadiazole derivative featuring a 1,3,4-oxadiazole moiety linked via a methyl group to a 1,2,4-oxadiazole core. Key structural attributes include:
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c1-11-6-12(2)8-14(7-11)19-26-25-17(28-19)10-16-24-18(27-29-16)13-4-3-5-15(9-13)20(21,22)23/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNCUBRGBHNCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.34 g/mol. The structure features multiple functional groups that contribute to its biological properties.
Biological Activity Overview
Research has shown that compounds containing oxadiazole moieties exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal properties.
- Anticancer Activity : Certain oxadiazoles have been reported to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, it was found that the presence of electron-withdrawing groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results when tested against standard bacterial strains, indicating a potential for development as an antimicrobial agent .
Anticancer Activity
Research focusing on the anticancer properties of oxadiazole derivatives revealed that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. For instance, studies indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has also been explored. A derivative with structural similarities to the compound under discussion was shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that the compound may have therapeutic applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research has indicated that oxadiazole derivatives exhibit a range of biological activities including:
- Anticancer Activity : Several studies have reported that oxadiazole derivatives can inhibit various cancer cell lines by interfering with specific biological pathways. For instance, modifications to the oxadiazole structure have been shown to enhance binding affinity to enzymes involved in cancer progression, such as thymidylate synthase (TS) .
- Antibacterial Properties : The compound's structural characteristics contribute to its ability to disrupt bacterial cell functions. Studies have shown that certain oxadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Efficacy : A recent study evaluated various 1,2,4-oxadiazole derivatives for their ability to inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth. Compounds similar to the target compound demonstrated selective inhibition at nanomolar concentrations .
- Antimicrobial Activity : Research into disubstituted oxadiazoles has revealed their potential as antimicrobial agents. One study found that certain derivatives exhibited moderate to severe potency against various microbial strains .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient oxadiazole rings participate in nucleophilic substitutions, particularly at positions adjacent to nitrogen atoms.
Mechanistic Insight :
-
The 1,3,4-oxadiazole ring undergoes ring-opening under basic conditions (e.g., LiOH) to form acylhydrazides, enabling further functionalization .
Electrophilic Aromatic Substitution
The aromatic substituents exhibit varied reactivity:
Key Finding :
-
The electron-withdrawing -CF3 group directs electrophiles to meta positions, while methyl groups on the 3,5-dimethylphenyl enhance para substitution .
Oxidation and Reduction
The methylene bridge and oxadiazole rings undergo redox transformations:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO4, acidic conditions | Methylene bridge → carbonyl group |
| Reduction | H2/Pd-C, ethanol | Partial reduction of oxadiazole rings to hydrazides |
Example :
Oxidation of the methylene linker yields a diketone intermediate, which can cyclize to form fused heterocycles.
Cycloaddition Reactions
The 1,3,4-oxadiazole ring acts as a dienophile in Diels-Alder reactions:
| Dienophile | Diene | Conditions | Product |
|---|---|---|---|
| 1,3,4-Oxadiazole ring | 1,3-Butadiene | Thermal (150°C) | Bicyclic adducts |
Mechanistic Note :
The electron-deficient nature of the oxadiazole facilitates [4+2] cycloadditions with electron-rich dienes .
Functional Group Interconversion
The trifluoromethyl group (-CF3) and methyl groups (-CH3) enable further derivatization:
| Reaction | Reagents | Outcome |
|---|---|---|
| Demethylation | BBr3, CH2Cl2, −78°C | Methyl → hydroxyl group |
| CF3 Hydrolysis | NaOH (aq), 100°C | -CF3 → -COOH (limited success) |
Limitation :
Hydrolysis of -CF3 is challenging due to its strong electron-withdrawing nature .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation:
| Reaction | Catalysts | Substrates | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Aryl boronic acids | 60–85 |
| Buchwald-Hartwig | Pd2(dba)3, XPhos | Amines | 70–90 |
Application :
Installation of biaryl systems on the 3,5-dimethylphenyl group enhances pharmacological profiles .
Stability Under Acidic/Basic Conditions
The compound’s stability was assessed under varying pH:
| Condition | Observation | Degradation Pathway |
|---|---|---|
| pH < 2 | Oxadiazole ring hydrolysis | Forms acylhydrazides |
| pH > 10 | Methylene bridge oxidation | Ketone formation |
Practical Implication :
Stable in neutral conditions but degrades in strongly acidic/basic environments .
Comparison with Similar Compounds
Comparison with Similar Oxadiazole Derivatives
Structural and Functional Group Comparisons
Key Observations:
- Substituent Impact : The target compound’s 3,5-dimethylphenyl group differentiates it from pleconaril’s isoxazole-propoxy chain, which is critical for pleconaril’s enterovirus inhibition . Replacing the thiophene in SEW2871 with dual oxadiazoles may reduce S1P1 affinity but enhance thermal stability .
- Synthetic Flexibility : Chloromethyl derivatives (e.g., ) serve as intermediates for introducing diverse functional groups, whereas the target’s methyl bridge limits such modifications .
Pharmacological and Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP vs. non-fluorinated analogs, aligning with pleconaril’s formulation requiring high-fat intake for optimal bioavailability .
- Crystal Packing: notes that alkyl chains (e.g., dibutoxy in thiophene-oxadiazoles) improve solubility, whereas the target’s rigid bis-oxadiazole structure may reduce it .
- Thermal Stability : Symmetrical multi-branched oxadiazoles () exhibit enhanced fluorescence and stability due to extended π-conjugation, a feature absent in the target compound .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of substituted oxadiazole precursors. Key steps include cyclization of hydrazide derivatives and coupling reactions using methylene bridges. Optimization can be achieved via Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify ideal conditions. For example, fractional factorial designs reduce experimental runs while assessing interactions between variables like reaction time and reagent stoichiometry .
Q. How is the compound structurally characterized, and which spectroscopic techniques are most effective?
Structural confirmation requires a combination of:
- NMR (¹H/¹³C/¹⁹F) to identify substituent environments and confirm regiochemistry.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- X-ray crystallography (if crystalline) to resolve ambiguities in isomerism or bond connectivity.
For oxadiazole rings, ¹H NMR typically shows deshielded protons adjacent to electronegative atoms, while ¹⁹F NMR confirms trifluoromethyl group integrity .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and optimize its synthesis?
Quantum chemical calculations (e.g., DFT) model reaction pathways, transition states, and intermediates to predict regioselectivity and activation energies. Software like Gaussian or ORCA can simulate substituent effects on cyclization efficiency. Machine learning tools trained on oxadiazole reaction databases may further prioritize viable synthetic routes. Coupling computational predictions with high-throughput experimentation accelerates optimization .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Perform meta-analyses of published data, controlling for variables like concentration ranges and incubation times.
- Synthesize structural analogs (e.g., varying substituents on phenyl rings) to isolate activity-contributing groups.
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement .
Q. How can researchers design experiments to systematically assess structure-activity relationships (SAR) for this compound?
A hierarchical SAR approach is recommended:
Vary substituents (e.g., replace trifluoromethyl with nitro or methoxy groups).
Use statistical molecular design (e.g., PLS regression) to correlate structural descriptors (logP, polar surface area) with activity.
Employ parallel synthesis to generate a focused library of derivatives.
Validate hypotheses via molecular docking to identify binding interactions with biological targets .
Q. What analytical methodologies address stability and degradation under varying environmental conditions?
- Forced degradation studies : Expose the compound to heat, light, humidity, and acidic/alkaline conditions.
- HPLC-PDA/MS monitors degradation products and identifies labile sites (e.g., oxadiazole ring hydrolysis).
- Accelerated stability testing (40°C/75% RH) predicts shelf-life using Arrhenius kinetics.
Note: Trifluoromethyl groups may enhance metabolic stability but could introduce photolytic sensitivity .
Q. How can heterogeneous catalysis be integrated into the synthesis to improve efficiency?
Screen solid catalysts (e.g., zeolites, metal-organic frameworks) for cyclization steps to enhance regioselectivity and reduce purification needs. For example:
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates.
- Waste disposal : Neutralize acidic/basic byproducts before disposal, and segregate halogenated waste (due to trifluoromethyl groups).
- Emergency response : Maintain spill kits with inert absorbents (vermiculite) and ensure eyewash stations are accessible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
